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Compound of Interest

Compound Name:
4-(3-Bromoanilino)-4-oxobutanoic

acid

Cat. No.: B1307638 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3-Bromoanilino)-4-oxobutanoic acid is an organic compound that belongs to

the class of anilides and butanoic acid derivatives. Its structure, featuring a brominated aniline

moiety linked to a succinic acid backbone via an amide bond, makes it a potential intermediate

in the synthesis of various biologically active molecules and a subject of interest in medicinal

chemistry and materials science. Accurate and comprehensive analytical characterization is

crucial to confirm its identity, purity, and stability, which are prerequisites for its use in further

research and development.

This document provides detailed application notes and protocols for the analytical

characterization of 4-(3-Bromoanilino)-4-oxobutanoic acid using a suite of standard

analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry

(MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning

Calorimetry (DSC).

Physicochemical and Spectroscopic Data
A summary of the computed and expected analytical data for 4-(3-Bromoanilino)-4-
oxobutanoic acid is presented below.
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Property Value

IUPAC Name 4-((3-bromophenyl)amino)-4-oxobutanoic acid

Molecular Formula C₁₀H₁₀BrNO₃

Molecular Weight 272.10 g/mol

Monoisotopic Mass 270.9844 Da

Predicted ¹H NMR See Table 2

Predicted ¹³C NMR See Table 3

Expected MS (ESI+) m/z 272.99 [M+H]⁺, 294.97 [M+Na]⁺

Expected MS (ESI-) m/z 270.97 [M-H]⁻

Table 1: Key physicochemical and expected spectroscopic data for 4-(3-Bromoanilino)-4-
oxobutanoic acid.

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment
HPLC is a fundamental technique for determining the purity of chemical compounds and

quantifying impurities. A reverse-phase HPLC method is suitable for 4-(3-Bromoanilino)-4-
oxobutanoic acid.

Experimental Protocol
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler,

and column oven.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

Solvent A: 0.1% Formic Acid in Water.

Solvent B: 0.1% Formic Acid in Acetonitrile.
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g.,

Methanol or Acetonitrile:Water 50:50) to a final concentration of 1 mg/mL. Filter the solution

through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

UV Detection: 254 nm.

Gradient Elution:

Time (min) % Solvent A % Solvent B

0.0 95 5

20.0 5 95

25.0 5 95

25.1 95 5

| 30.0 | 95 | 5 |

Data Analysis: Integrate the peak areas to determine the purity of the main compound and

quantify any impurities as a percentage of the total area.

Parameter Expected Result

Retention Time (t_R_) Compound-specific (e.g., 10-15 min)

Purity ≥ 95% (typical for research grade)

Related Impurities < 0.1% for any single impurity
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Table 2: Typical HPLC data for 4-(3-Bromoanilino)-4-oxobutanoic acid.

Sample Preparation HPLC Analysis Data Processing

Weigh Sample Dissolve in Solvent
(1 mg/mL) Filter (0.45 µm) Inject 10 µL C18 Column Separation

(Gradient Elution)
UV Detection

(254 nm) Acquire Chromatogram Integrate Peaks Calculate Purity (%)

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-
MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capability of mass

spectrometry to confirm the molecular weight and structural identity of the compound.

Experimental Protocol
Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray

Ionization (ESI) source.

LC Conditions: Use the same HPLC method as described in Section 1 to ensure

compatibility. The use of a volatile buffer like formic acid is essential.

MS Conditions:

Ionization Mode: ESI, run in both positive and negative modes.

Mass Range: m/z 100-500.

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.
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Data Analysis: Extract the mass spectrum corresponding to the HPLC peak of the

compound. Compare the observed m/z values of the molecular ions ([M+H]⁺, [M-H]⁻,

[M+Na]⁺) with the calculated theoretical values.

Analytical Techniques

Derived Information

4-(3-Bromoanilino)-
4-oxobutanoic acid

HPLC-UV Mass Spectrometry NMR Spectroscopy Thermal Analysis (DSC)

Purity & Impurity Profile Molecular Weight Structural Identity Detailed Structure &
Connectivity

Melting Point &
Thermal Stability

Click to download full resolution via product page

Caption: Relationship between analytical techniques and the information they provide.

NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguously determining the chemical

structure of an organic molecule.

Experimental Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent,

such as DMSO-d₆. The use of DMSO-d₆ is recommended to observe the exchangeable

amide (NH) and carboxylic acid (OH) protons.
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Experiments:

¹H NMR: Acquire a standard proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

2D NMR (Optional): If further structural confirmation is needed, run COSY (¹H-¹H

correlation) and HSQC (¹H-¹³C correlation) experiments.

Data Analysis: Assign the chemical shifts (δ) in ppm to the corresponding nuclei in the

molecule. Analyze coupling constants (J) in the ¹H spectrum to confirm connectivity.

¹H Assignment Predicted δ (ppm) Multiplicity Integration

Carboxylic Acid (-

COOH)
~12.1 broad singlet 1H

Amide (-NH-) ~10.2 singlet 1H

Aromatic H (C2-H) ~7.9 triplet 1H

Aromatic H (C4-H,

C6-H)
~7.3-7.5 multiplet 2H

Aromatic H (C5-H) ~7.2 triplet 1H

Methylene (-CH₂-CO) ~2.6 triplet 2H

Methylene (-CH₂-

COOH)
~2.5 triplet 2H

Table 3: Predicted ¹H NMR data (in DMSO-d₆).
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¹³C Assignment Predicted δ (ppm)

Carboxylic Acid C=O ~174

Amide C=O ~171

Aromatic C-N ~140

Aromatic C-Br ~122

Aromatic CHs ~118-131

Methylene (-CH₂-CO) ~31

Methylene (-CH₂-COOH) ~29

Table 4: Predicted ¹³C NMR data (in DMSO-d₆).

Thermal Analysis
Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the

thermal stability of the compound.

Experimental Protocol
Instrumentation: A DSC instrument.

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and

seal it.

DSC Conditions:

Temperature Program: Heat the sample from 25 °C to 300 °C at a heating rate of 10

°C/min.

Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

Data Analysis: Analyze the resulting thermogram to determine the onset and peak

temperature of the melting endotherm. A sharp melting peak is indicative of high purity.
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Parallel Analysis

Data Interpretation

Start:
Purified Sample

Sample Preparation
(Dissolution/Weighing)

HPLC-UV Analysis LC-MS Analysis NMR Analysis DSC Analysis

Purity Assessment Identity Confirmation
(Molecular Weight) Structural Elucidation Thermal Properties

Final Characterization
Report

Click to download full resolution via product page

Caption: Overall analytical workflow for compound characterization.

To cite this document: BenchChem. [Application Notes: Analytical Characterization of 4-(3-
Bromoanilino)-4-oxobutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307638#analytical-methods-for-characterizing-4-3-
bromoanilino-4-oxobutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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